molecular formula C7H6BrClN2O B1519762 5-bromo-2-chloro-N-methylpyridine-3-carboxamide CAS No. 1189749-84-5

5-bromo-2-chloro-N-methylpyridine-3-carboxamide

Cat. No.: B1519762
CAS No.: 1189749-84-5
M. Wt: 249.49 g/mol
InChI Key: WOGSQAGPCLQVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-methylpyridine-3-carboxamide (CAS: 1189749-84-5) is a halogenated pyridine derivative with the molecular formula C₇H₆BrClN₂O and a molecular weight of 249.50 g/mol . Key properties include:

  • Density: 1.650 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 321.2 ± 42.0 °C (predicted)
  • pKa: 13.00 ± 0.46 (predicted), indicative of weak basicity .

The compound features a pyridine core substituted with bromine (C5), chlorine (C2), and an N-methylcarboxamide group (C3).

Properties

IUPAC Name

5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGSQAGPCLQVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-methylpyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
5-Bromo-2-chloro-N-methylpyridine-3-carboxamide C₇H₆BrClN₂O 249.50 Br (C5), Cl (C2), N-methylcarboxamide High density (1.65 g/cm³), weak base
5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine C₁₀H₁₀BrClN₂O 289.57 Br (C5), Cl (C2), pyrrolidine-carboxamide Bulkier carboxamide group
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine C₁₀H₁₁ClN₂O 210.66 Cl (C2), pyrrolidine-carboxamide (C6) Lower molecular weight, no bromine
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₂BrN₂O₂ 321.15 Br (aryl), Cl replaced with keto group Forms hydrogen-bonded dimers
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide C₁₁H₁₂BrN₃O 290.14 Br (C5), cyano (C2), pivalamide Electron-withdrawing cyano group

Substituent Effects on Reactivity and Properties

  • Halogen Influence: Bromine and chlorine in the target compound enhance electrophilicity at C2 and C5, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Analogs lacking bromine (e.g., 2-chloro-6-pyrrolidine pyridine) may exhibit reduced reactivity in such transformations .
  • Carboxamide Variations: The N-methylcarboxamide group in the target compound offers moderate steric hindrance compared to the bulkier pyrrolidine-carboxamide (289.57 g/mol analog), which may limit accessibility in enzyme-binding pockets .
  • Functional Group Differences: The cyano group in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide increases electron-withdrawing effects, altering reactivity compared to chloro or carboxamide substituents . Keto-amine tautomerism in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stabilizes the lactam form, enhancing hydrogen-bonding capacity and dimer formation .

Predicted Physicochemical Properties

  • Solubility: The target compound’s carboxamide group improves water solubility compared to nonpolar analogs like 5-bromo-2-chlorotoluene ().
  • pKa Trends : The weak basicity (pKa ~13) of the target compound contrasts with more acidic analogs like 5-bromo-2-chloronicotinic acid (carboxylic acid group, pKa ~2–3) .

Biological Activity

5-Bromo-2-chloro-N-methylpyridine-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrClN2OC_7H_6BrClN_2O with a molecular weight of 227.49 g/mol . The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a carboxamide functional group, which enhances its reactivity and biological potential.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination and Chlorination : The starting pyridine compound undergoes bromination using bromine or N-bromosuccinimide (NBS) followed by chlorination.
  • Formation of Carboxamide : The carboxylic acid derivative is converted to the corresponding carboxamide through reaction with methylamine.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

This synthetic pathway allows for the production of various derivatives that can be tailored for specific biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic application.

The biological activity of this compound is thought to involve interactions with specific biological targets, including enzymes and receptors. Molecular docking studies have suggested potential binding affinities for various targets involved in bacterial resistance mechanisms and cancer pathways.

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is 2,6-dichloropyridine-3-carboxylic acid or its esters, which provides a scaffold for selective substitution at the 2- and 6-positions of the pyridine ring. This intermediate can be modified to introduce the N-methyl carboxamide and halogen substituents.

Preparation of the N-Methyl Carboxamide Group

The carboxamide group at the 3-position is introduced typically via ammonolysis of the corresponding ester:

  • Step 1: Esterification of 2,6-dichloropyridine-3-carboxylic acid to form the ethyl or methyl ester.
  • Step 2: Ammonolysis of the ester with ammonia or methylamine to form the carboxamide or N-methyl carboxamide.

For N-methylation, methylamine is used directly in the ammonolysis step or methylation of the amide nitrogen is performed subsequently using methyl iodide and a base such as sodium hydride.

Halogenation Steps

Bromination:
Bromine substitution at the 5-position is typically achieved via electrophilic aromatic substitution or Sandmeyer-type reactions involving diazonium salts derived from amino intermediates.

  • For example, 6-methyl-3-aminopyridine can be converted to 5-bromo-2-methylpyridine by reaction with hydrobromic acid (HBr) and sodium nitrite (NaNO2) in the presence of CuBr catalyst at low temperatures (-10 to 20 °C). This diazotization-bromination sequence yields the brominated pyridine ring with good regioselectivity.

Chlorination:
Chlorine is introduced either by starting from 2,6-dichloropyridine derivatives or by nucleophilic aromatic substitution reactions replacing fluorine atoms with chlorine or methoxy groups followed by chlorination.

Representative Synthetic Route for 5-Bromo-2-chloro-N-methylpyridine-3-carboxamide

Based on the literature and patent data, a plausible synthetic route is as follows:

Step Reaction Description Conditions Yield / Notes
1 Starting from 2,6-dichloropyridine-3-carboxylic acid, esterify to ethyl or methyl ester Acid catalysis, ethanol or methanol solvent High yield, standard esterification
2 Ammonolysis with methylamine to form N-methyl carboxamide Methylamine in ethanol, elevated temperature Efficient conversion to N-methyl carboxamide
3 Selective bromination at 5-position via diazotization of 6-amino intermediate HBr, NaNO2, CuBr catalyst, 0 to 20°C Moderate to good yield (~50-67%)
4 Purification and isolation of this compound Neutralization, steam distillation or crystallization Product obtained as white solid, mp ~33-34°C

Detailed Reaction Conditions and Yields (From Patent CN101514184A)

Reaction Step Reagents & Conditions Temperature Time Yield (%) Product Characteristics
Esterification 6-methyl-3-pyridinecarboxylic acid + ethanol Reflux Several hours High Ethyl ester intermediate
Ammonolysis Ester + ammonia water 20-100°C 1-6 hours High 6-methyl-3-pyridinecarboxamide
Hofmann degradation Carboxamide + NaOH with halogen 20-100°C 1-6 hours Moderate to high 6-methyl-3-aminopyridine
Bromination (Sandmeyer) 6-methyl-3-aminopyridine + HBr + NaNO2 + CuBr -10 to 20°C 1-6 hours 50-67 5-bromo-2-methylpyridine

The bromination step is critical for selective substitution and is performed under controlled temperature to avoid side reactions.

Research Findings and Optimization Notes

  • The use of catalytic CuBr significantly improves the efficiency of the bromination step.
  • Controlling the temperature during the diazotization-bromination reaction minimizes by-products.
  • The ammonolysis step can be tuned to introduce the N-methyl group directly by using methylamine instead of ammonia.
  • Alternative nucleophilic aromatic substitution methods allow selective functionalization of the pyridine ring, improving regioselectivity and overall yield.
  • The synthetic route avoids the formation of 3-position by-products, simplifying purification and enhancing industrial scalability.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Advantages Disadvantages
Esterification + Ammonolysis + Hofmann degradation + Sandmeyer bromination 6-methyl-3-pyridinecarboxylic acid Esterification, ammonolysis, Hofmann degradation, diazotization-bromination Mild conditions, high yield, no 3-position by-products Multi-step, requires careful temperature control
Nucleophilic aromatic substitution on 2,6-dichloropyridine derivatives 2,6-dichloropyridine-3-carboxylate esters Substitution with methylamine, methoxylation, bromination High regioselectivity, efficient N-methyl introduction Some steps require harsh reagents or low temperatures

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-chloro-N-methylpyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and amidation steps. A common approach is to start with a pyridine precursor (e.g., 2-chloro-3-pyridinecarboxylic acid), followed by bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under radical initiation conditions . Subsequent N-methylation of the carboxamide group can be achieved via reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at reflux . Optimization should focus on:

  • Temperature control : Excessive heat during bromination may lead to side reactions (e.g., dihalogenation).
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) ensures high purity (>95%) .

Q. How can researchers validate the structural identity of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For example, the methyl group on the amide nitrogen appears as a singlet near δ 3.0 ppm in ¹H NMR .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₈H₇BrClN₂O; exact mass: 277.94 g/mol) .
  • X-ray crystallography : Single-crystal analysis resolves tautomeric ambiguities (e.g., lactam vs. hydroxy forms) and confirms spatial arrangements of substituents .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing carboxamide and halogen substituents activate the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:

  • Regioselectivity : The 5-bromo and 2-chloro positions are meta to the electron-deficient carboxamide group, making them susceptible to palladium-catalyzed coupling. For example, the bromine atom can be replaced with aryl/heteroaryl groups using Pd(PPh₃)₄ and a boronic acid .
  • Steric effects : The N-methyl group minimizes steric hindrance compared to bulkier substituents, favoring high yields in coupling reactions .

Q. What crystallographic data support the tautomeric stability of this compound?

Single-crystal X-ray studies of analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveal that the keto-amine tautomer predominates over the enol form due to intramolecular hydrogen bonding (N–H⋯O) and extended π-conjugation . Key metrics:

  • Dihedral angles : Near-planar conformation (dihedral angle <10° between aromatic rings) stabilizes resonance.
  • Hydrogen-bonding networks : Centrosymmetric dimers form via intermolecular N–H⋯O interactions, enhancing crystalline stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual solvents) can skew assay results. Validate purity via HPLC (>98%) .
  • Assay conditions : Optimize buffer pH and temperature to match physiological environments. For example, phosphate-buffered saline (PBS) at pH 7.4 mimics in vivo conditions .
  • Structural analogs : Compare data with closely related compounds (e.g., 5-bromo-2-fluoropyridine derivatives) to identify substituent-specific effects .

Methodological Considerations Table

TechniqueApplicationKey MetricsReferences
X-ray crystallographyTautomer confirmationDihedral angles, H-bond distances
HRMSMolecular formula validationExact mass (±0.001 Da)
Suzuki couplingFunctionalizationYield (>80%), regioselectivity
HPLCPurity assessmentRetention time, peak area (>98%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-methylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.